molecular formula C19H21F3N4O2 B2892415 (2-Ethoxyphenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone CAS No. 1775452-00-0

(2-Ethoxyphenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone

Cat. No. B2892415
CAS RN: 1775452-00-0
M. Wt: 394.398
InChI Key: CKNMPYIFJYHBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Ethoxyphenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone” is a complex organic compound. It contains a pyrimidine ring, which is a basic structure in many biological compounds, and a piperazine ring, which is often found in pharmaceuticals. The trifluoromethyl group is a common substituent in medicinal chemistry due to its lipophilic nature and metabolic stability .


Molecular Structure Analysis

The molecular formula of this compound is C19H21F3N4O2 . It contains several functional groups, including an ether (ethoxy), a ketone, and a pyrimidine. These groups could potentially engage in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Antiviral Activity

The compound has shown potential in antiviral applications. Indole derivatives, which share structural similarities with our compound of interest, have been reported to exhibit inhibitory activity against influenza A and other viruses. For instance, certain indole derivatives have demonstrated significant selectivity and inhibitory concentration values against Coxsackie B4 virus .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory properties. By extension, (2-Ethoxyphenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for conditions like arthritis or inflammatory bowel disease .

Anticancer Applications

Compounds with an indole base structure have been actively researched for their anticancer properties. The ability to bind with high affinity to multiple receptors makes them suitable candidates for developing new therapeutic agents against various types of cancer .

Antimicrobial Effects

The antimicrobial activity of indole derivatives, including their effectiveness against bacteria and fungi, makes them valuable in the development of new antibiotics. This is particularly important in the era of increasing antibiotic resistance .

Antidiabetic Potential

Indole-based compounds have been studied for their role in treating metabolic disorders such as diabetes. The compound could be a candidate for the synthesis of metabolites that are pharmacologically active in the treatment of type-2 diabetes .

Neuroprotective Effects

Indole derivatives have shown promise in neuroprotection, which could be beneficial in the treatment of neurodegenerative diseases. Research into the neuroprotective applications of these compounds is ongoing, and our compound could contribute to this field .

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural features, it could be of interest in medicinal chemistry, particularly in the development of drugs acting on the central nervous system .

properties

IUPAC Name

(2-ethoxyphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-3-28-15-7-5-4-6-14(15)18(27)26-10-8-25(9-11-26)17-12-16(19(20,21)22)23-13(2)24-17/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNMPYIFJYHBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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